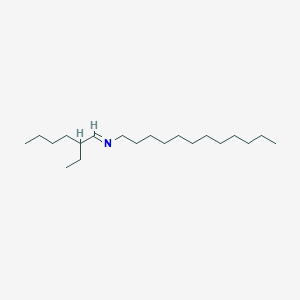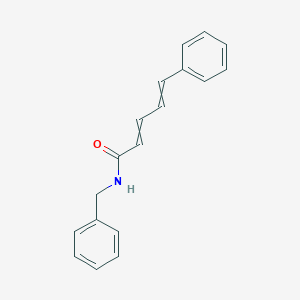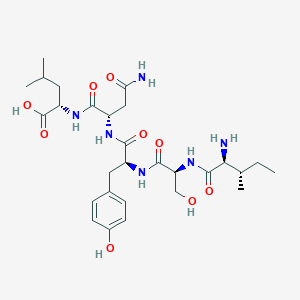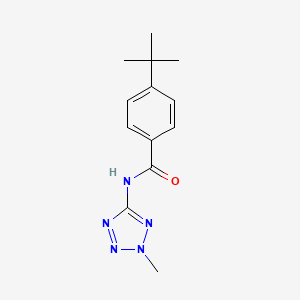![molecular formula C16H10N4O14 B12543657 2,2'-[Ethane-1,2-diylbis(oxy)]bis(3,5-dinitrobenzoic acid) CAS No. 668420-27-7](/img/structure/B12543657.png)
2,2'-[Ethane-1,2-diylbis(oxy)]bis(3,5-dinitrobenzoic acid)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-[Ethane-1,2-diylbis(oxy)]bis(3,5-dinitrobenzoic acid) is a complex organic compound characterized by its unique structure, which includes two 3,5-dinitrobenzoic acid groups connected by an ethane-1,2-diylbis(oxy) linker
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Ethane-1,2-diylbis(oxy)]bis(3,5-dinitrobenzoic acid) typically involves the reaction of 3,5-dinitrobenzoic acid with ethane-1,2-diol in the presence of a dehydrating agent. The reaction is carried out under reflux conditions to ensure complete esterification. Common dehydrating agents used include thionyl chloride or phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions are optimized to maintain a steady state, with careful control of temperature and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-[Ethane-1,2-diylbis(oxy)]bis(3,5-dinitrobenzoic acid) can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Concentrated sulfuric acid for sulfonation or nitric acid for nitration.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 3,5-diaminobenzoic acid derivatives.
Substitution: Formation of sulfonated or nitrated derivatives of the aromatic rings.
Applications De Recherche Scientifique
2,2’-[Ethane-1,2-diylbis(oxy)]bis(3,5-dinitrobenzoic acid) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Potential use in the development of novel drugs due to its ability to interact with biological molecules.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells.
Industry: Used in the production of advanced materials, such as high-performance polymers and coatings.
Mécanisme D'action
The mechanism by which 2,2’-[Ethane-1,2-diylbis(oxy)]bis(3,5-dinitrobenzoic acid) exerts its effects involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to apoptosis. The compound can also interact with enzymes and proteins, inhibiting their function and leading to cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’-[Ethane-1,2-diylbis(oxy)]bis(3-nitrobenzoic acid)
- 2,2’-[Ethane-1,2-diylbis(oxy)]bis(4-nitrobenzoic acid)
- 2,2’-[Ethane-1,2-diylbis(oxy)]bis(3,5-diaminobenzoic acid)
Uniqueness
2,2’-[Ethane-1,2-diylbis(oxy)]bis(3,5-dinitrobenzoic acid) is unique due to the presence of two nitro groups on each aromatic ring, which significantly enhances its reactivity and potential applications. The ethane-1,2-diylbis(oxy) linker provides flexibility and stability to the molecule, making it suitable for various chemical modifications and applications.
Propriétés
Numéro CAS |
668420-27-7 |
|---|---|
Formule moléculaire |
C16H10N4O14 |
Poids moléculaire |
482.27 g/mol |
Nom IUPAC |
2-[2-(2-carboxy-4,6-dinitrophenoxy)ethoxy]-3,5-dinitrobenzoic acid |
InChI |
InChI=1S/C16H10N4O14/c21-15(22)9-3-7(17(25)26)5-11(19(29)30)13(9)33-1-2-34-14-10(16(23)24)4-8(18(27)28)6-12(14)20(31)32/h3-6H,1-2H2,(H,21,22)(H,23,24) |
Clé InChI |
DKFIGJMUZCABDZ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1C(=O)O)OCCOC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)O)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4H-Furo[3,2-c]pyran-2(6H)-one](/img/structure/B12543578.png)













